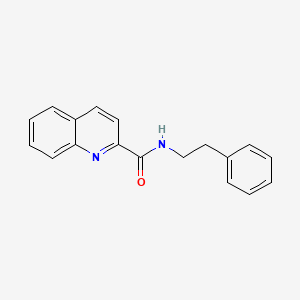

N-phenethylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-(2-phenylethyl)quinoline-2-carboxamide |

InChI |

InChI=1S/C18H16N2O/c21-18(19-13-12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)20-17/h1-11H,12-13H2,(H,19,21) |

InChI Key |

MFYSLMUCUOKALI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenethylquinoline 2 Carboxamide and Its Analogues

Established Synthetic Pathways for Quinoline-2-carboxamide (B1208818) Derivatives

The foundational step in synthesizing the target compound is the creation of the quinoline-2-carboxamide scaffold. This process is generally broken down into two key stages: the synthesis of the quinoline (B57606) ring system and the subsequent formation of the amide bond.

Chemical Synthesis of the Quinoline Core

The quinoline ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov A variety of classical and contemporary methods have been developed for its synthesis, allowing for the preparation of diverse derivatives. nih.govpharmaguideline.com

Several named reactions are cornerstones of quinoline synthesis, often starting from aniline (B41778) or its derivatives:

Friedlander Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a highly effective method for producing substituted quinolines, particularly 2-substituted derivatives. pharmaguideline.com

Pfitzinger Synthesis : Isatin or isatoic acid is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comacs.org While this traditionally yields 4-substituted quinolines, modifications can alter its regioselectivity.

Skraup Synthesis : Aniline is heated with sulfuric acid, glycerol, and an oxidizing agent to produce quinoline. Substituted anilines can be used to generate derivatives. pharmaguideline.com

Doebner-Miller Synthesis : This reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. pharmaguideline.com

Combes Synthesis : This involves the reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com

More modern approaches include chemoenzymatic syntheses. For instance, the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) has been used to react 2-aminobenzaldehydes with pyruvate (B1213749) to form quinoline-2-carboxylates (quinaldic acids) under mild conditions and with high yields. researchgate.net

Table 1: Overview of Selected Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Typical Product | Reference(s) |

|---|---|---|---|

| Friedlander Synthesis | o-aminobenzaldehyde/ketone + α-methylene carbonyl | Substituted Quinolines | pharmaguideline.com |

| Pfitzinger Synthesis | Isatin + Carbonyl Compound | Quinoline-4-carboxylic Acids | pharmaguideline.comacs.org |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Quinoline | pharmaguideline.com |

| Chemoenzymatic Synthesis | 2-Aminobenzaldehyde + Pyruvate (with NahE enzyme) | Quinoline-2-carboxylates | researchgate.net |

Strategies for Amide Bond Formation in Carboxamides

Once quinoline-2-carboxylic acid is obtained, the next crucial step is the formation of the amide linkage. This is a fundamental transformation in organic synthesis with several reliable methods available. researchgate.net The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the product.

Common strategies include:

Activation of the Carboxylic Acid : The most prevalent method involves converting the carboxylic acid into a more reactive species that is readily attacked by the amine (phenethylamine in this case).

Acid Chlorides : The carboxylic acid can be converted to a highly reactive quinoline-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govkhanacademy.org The resulting acid chloride then reacts rapidly with the amine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct. khanacademy.orgyoutube.com

Peptide Coupling Reagents : A wide array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate an acid chloride. These reagents activate the carboxyl group in situ. Commonly used examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) youtube.com and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as DIPEA (N,N-Diisopropylethylamine). nih.govacs.org

Direct Amidation : In some cases, amides can be formed by directly heating a carboxylic acid with an amine, driving the reaction by removing the water that is formed. khanacademy.org However, this often requires high temperatures, which can be unsuitable for complex molecules. Catalytic methods, for example using boric acid, have been developed to achieve this transformation under milder, solvent-free conditions. researchgate.net

Specific Approaches for N-Phenethyl Substituent Incorporation

The synthesis of the title compound, N-phenethylquinoline-2-carboxamide, is achieved by applying the amide formation strategies described above to quinoline-2-carboxylic acid and phenethylamine (B48288).

A typical synthetic sequence would be:

Preparation of Quinoline-2-carboxylic Acid : A suitable method, such as the Friedlander or a chemoenzymatic approach, is used to synthesize the quinoline-2-carboxylic acid core. pharmaguideline.comresearchgate.net

Amide Coupling : The quinoline-2-carboxylic acid is then coupled with phenethylamine. A common laboratory procedure would involve dissolving the carboxylic acid in an appropriate solvent like DMF (dimethylformamide), adding a coupling agent such as HATU and a base like DIPEA, followed by the addition of phenethylamine. nih.gov The reaction is typically stirred at room temperature until completion.

An alternative route involves the conversion of quinoline-2-carboxylic acid to quinoline-2-carbonyl chloride, which is then reacted with phenethylamine and a base. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

To explore structure-activity relationships or to develop new compounds with tailored properties, analogues of this compound can be synthesized. This diversification can be achieved by modifying the phenethyl portion, the quinoline ring, or both. nih.govnih.gov

Synthesis of Substituted Phenethyl Moieties for Amide Linkage

A library of analogues can be generated by using a variety of substituted phenethylamines in the amide coupling step. wikipedia.org These substituted phenethylamines can be prepared through several synthetic routes. A common method is the reductive amination of a corresponding phenylacetaldehyde (B1677652) or the reduction of a nitrostyrene (B7858105) derivative. The latter is often prepared via a Henry reaction between a substituted benzaldehyde (B42025) and nitromethane. youtube.com This allows for the introduction of a wide range of substituents onto the phenyl ring of the phenethylamine moiety. wikipedia.org

Table 2: Examples of Derivatization on the Phenethyl Moiety

| Position of Substitution | Example Substituent | Potential Synthetic Precursor |

|---|---|---|

| Phenyl Ring (positions 2, 3, 4, 5, 6) | Methoxy (-OCH₃) | Anisaldehyde |

| Phenyl Ring (positions 2, 3, 4, 5, 6) | Chloro (-Cl) | Chlorobenzaldehyde |

| Phenyl Ring (positions 2, 3, 4, 5, 6) | Methyl (-CH₃) | Tolualdehyde |

| Side Chain (α or β position) | Methyl (-CH₃) | Phenylacetone (for amphetamine analogues) |

Diversification and Functionalization on the Quinoline Ring System

The quinoline core itself offers numerous positions for modification. nih.gov Substituents can be introduced either during the initial synthesis of the ring or by post-synthesis functionalization.

De Novo Synthesis : Using substituted anilines or substituted carbonyl compounds in classical quinoline syntheses (e.g., Friedlander, Skraup) is a direct way to build diversity into the benzene portion of the quinoline ring system. nih.govpharmaguideline.com

Post-Synthesis Functionalization : The quinoline ring is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups after the core structure has been formed. nih.gov For example, a pre-existing functional group on the quinoline ring, such as a hydroxyl group, can be used as a handle for further reactions like O-alkylation to introduce a variety of ether-linked substituents. nih.gov

This dual approach of modifying both the quinoline and phenethylamine components allows for the systematic generation of a large and diverse library of this compound analogues for further investigation.

Exploration of Different Amide Linkage Variations

The amide bond is a cornerstone of many biologically active molecules. In the context of quinoline-2-carboxamides, variations in the amide linkage can be achieved by reacting quinoline-2-carboxylic acid derivatives with a diverse range of primary and secondary amines. This modular approach allows for the systematic exploration of the chemical space and the generation of libraries of analogues for structure-activity relationship (SAR) studies.

For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by coupling 8-hydroxyquinoline-2-carboxylic acid with sulfanilamide, followed by O-alkylation or O-benzylation. nih.gov This highlights the strategy of introducing substituents on the quinoline core in addition to varying the amine component. The initial amide formation was achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. nih.gov

Another study details the synthesis of a broad range of substituted quinoline-2-carboxamides by condensing quinoline-2-carbonyl chloride with various commercially available amines. nih.gov This led to the creation of a library of compounds with diverse N-substituents, including alkyl, cycloalkyl, and aryl groups, demonstrating the versatility of this synthetic route for creating diverse amide linkage variations. nih.gov

The following table provides examples of different amine substituents that have been incorporated into the quinoline-2-carboxamide scaffold, showcasing the exploration of amide linkage variations.

| Amine Substituent | Resulting Compound Class | Reference |

| Substituted Anilines | N-Arylquinoline-2-carboxamides | nih.gov |

| Cycloalkylamines | N-Cycloalkylquinoline-2-carboxamides | nih.gov |

| Alkylamines | N-Alkylquinoline-2-carboxamides | nih.gov |

| Sulfanilamide | N-(4-sulfamoylphenyl)quinoline-2-carboxamides | nih.govnih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jddhs.com These principles are being applied to the synthesis of quinoline derivatives, including this compound and its analogues.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. lew.ronih.govacs.org This technique has been successfully employed in the synthesis of various quinoline derivatives. lew.ronih.govacs.orgresearchgate.net For example, the synthesis of novel quinoline derivatives has been achieved with good yields and short reaction times using microwave-assisted synthesis, highlighting it as an ecological alternative to conventional heating. lew.ro In some cases, microwave-assisted, one-pot, three-component reactions have been developed for the efficient and catalyst-free synthesis of complex quinoline-based heterocyclic systems. nih.govacs.org

The benefits of microwave-assisted synthesis in preparing quinoline derivatives are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Longer | Shorter | lew.roresearchgate.net |

| Yield | Often lower | Generally higher | lew.roresearchgate.net |

| Purity | May require extensive purification | Often higher purity | lew.ro |

| Environmental Impact | Higher energy consumption | More energy-efficient | jddhs.comlew.ro |

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green chemistry technique that has been utilized in the synthesis of quinoline derivatives. For example, a series of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides were synthesized in a two-step process under ultrasonication. nih.gov This method aligns with the principles of green chemistry by providing an energy-efficient pathway to the target compounds. jddhs.comnih.gov

Catalyst-Free and Flow Chemistry Approaches:

Developing catalyst-free reactions is a key goal in green chemistry as it simplifies purification and reduces waste from catalysts. rsc.org Recent research has focused on the activation of amide bonds under catalyst-free conditions. rsc.org While not yet specifically reported for this compound, these advancements in amide bond chemistry could provide future green synthetic routes. Additionally, continuous-flow synthesis offers advantages in terms of safety, scalability, and efficiency, and has been successfully applied to the synthesis of N-acyl thiocarbamides, demonstrating its potential for the production of related amide compounds. rsc.org

Structure Activity Relationship Sar Studies of N Phenethylquinoline 2 Carboxamide Derivatives

Impact of the N-Phenethyl Moiety on Biological Activity Profiles

The N-phenethyl group plays a crucial role in defining the biological activity of quinoline-2-carboxamide (B1208818) derivatives. Its size, shape, and lipophilicity are significant determinants of compound potency. In a study evaluating a series of N-substituted quinoline-2-carboxamides for their antimycobacterial and photosynthesis-inhibiting activities, N-(2-phenylethyl)quinoline-2-carboxamide demonstrated notable activity against Mycobacterium tuberculosis nih.gov.

The investigation into various N-substituents has provided valuable insights into the SAR of this part of the scaffold. For instance, replacing the phenethyl group with other substituents like cycloheptyl and cyclohexyl also resulted in significant activity against M. tuberculosis nih.gov. This suggests that a certain degree of lipophilicity and steric bulk on the amide nitrogen is beneficial for this particular biological target. The activity of N-benzyl-2-naphthamide, a related compound, further underscores the importance of an aromatic moiety in the N-substituent for certain biological activities, in this case, the inhibition of photosynthetic electron transport (PET) nih.gov.

The data from these studies indicate that the N-phenethyl moiety is a key pharmacophoric feature, likely involved in crucial interactions with the biological target. The flexibility of the ethyl linker allows the phenyl ring to adopt various conformations, which may be essential for optimal binding.

Table 1: Antimycobacterial Activity of N-Substituted Quinoline-2-Carboxamides

| Compound | N-Substituent | Activity vs. M. tuberculosis | Reference |

| 1 | 2-Phenylethyl | Active | nih.gov |

| 2 | Cycloheptyl | Active | nih.gov |

| 3 | Cyclohexyl | Active | nih.gov |

| 4 | Benzyl (Naphthalene-2-carboxamide) | High PET Inhibition | nih.gov |

This table is generated based on findings from the cited research to illustrate the impact of the N-substituent on biological activity.

Influence of Substituents on the Quinoline (B57606) Ring on Compound Potency and Selectivity

While direct SAR studies on the quinoline ring of N-phenethylquinoline-2-carboxamides are limited, research on closely related N-phenyl-4-hydroxy-2-quinolone-3-carboxamides provides valuable insights into how substitutions on this heterocyclic system can modulate biological activity, particularly anticancer effects. These studies have shown that the introduction of different substituents at various positions of the quinolone ring significantly impacts the antiproliferative activity against human cancer cell lines mdpi.comnih.gov.

For instance, the presence of a chlorine atom at the 6-position of the quinolone ring has been shown to be a key feature for enhancing anticancer potency nih.gov. Similarly, a methyl group at the 6-position has also been explored, indicating that this position is a critical site for modification to improve biological activity mdpi.com. The introduction of a hydroxyl group at the 4-position is another common modification in related scaffolds, often contributing to interactions with target enzymes mdpi.comnih.gov.

Table 2: Anticancer Activity of Quinoline/Quinolone-Substituted Carboxamides

| Compound | Quinoline/Quinolone Substitution | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 5 | 6-Chloro-4-hydroxy-2-quinolone | Phenyl | HCT-116 | 3.3 - 8.9 | nih.gov |

| 6 | 6-Methyl-4-hydroxy-2-quinolone | Phenyl | Caco-2 | 13 - 98 | mdpi.com |

This table presents data from related quinolone carboxamides to infer the potential impact of quinoline ring substitutions on the biological activity of N-phenethylquinoline-2-carboxamides.

Role of Amide Linkage Modifications and Bioisosteric Replacements in Receptor Interactions

The amide bond in N-phenethylquinoline-2-carboxamide is a critical linker that connects the two key pharmacophoric moieties. Its planar nature and ability to act as both a hydrogen bond donor and acceptor are crucial for its interaction with biological targets. Modifications to this linkage or its replacement with bioisosteres can have a profound impact on the compound's properties.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the amide bond, several bioisosteric replacements are known, including:

Heterocyclic rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide group while often providing enhanced metabolic stability.

Trifluoroethylamine motif: This group can act as a mimic of the carbonyl group in the amide, with the electronegative trifluoroethyl group influencing the electronic environment. This modification can also enhance metabolic stability by reducing susceptibility to proteolysis.

While specific examples of amide linkage modifications for this compound are not extensively reported, the principles of bioisosteric replacement suggest that such changes could lead to derivatives with improved drug-like properties. The choice of a suitable bioisostere would depend on the specific biological target and the desired physicochemical properties.

Comparative SAR Analysis with Related Heterocyclic Carboxamide Classes

To better understand the SAR of this compound, it is useful to compare it with related heterocyclic carboxamides that have been investigated for similar biological activities.

Indole-2-carboxamide Analogs

Indole-2-carboxamides have been extensively studied, particularly as anticancer agents. The N-phenethyl carboxamide architecture has been identified as an important feature for antiproliferative action in this class of compounds as well. Studies have shown that the nature of the substituent on the indole (B1671886) ring and the N-substituent significantly influences activity. For example, chloro substitution on the indole ring often leads to potent derivatives. The indole scaffold, being a different heterocyclic system, will have a different electronic distribution and three-dimensional shape compared to the quinoline ring, which will affect its binding to target proteins.

Pyrrolidine-2-carboxamide Derivatives

The substitution of the N-phenethyl group with a pyrrolidine (B122466) moiety at the 2-carboxamide (B11827560) position of the quinoline scaffold has been investigated to understand its influence on biological activity. Research into a series of substituted quinoline-2-carboxamides has provided insights into the antimycobacterial potential of these compounds.

A key study synthesized and evaluated a range of these derivatives, including 2-(pyrrolidin-1-ylcarbonyl)quinoline. nih.gov This compound, which features a pyrrolidine ring directly linked to the carbonyl group of the quinoline-2-carboxamide core, was tested for its activity against various mycobacterial strains. The findings revealed that 2-(pyrrolidin-1-ylcarbonyl)quinoline exhibited notable activity against Mycobacterium kansasii and Mycobacterium avium subsp. paratuberculosis. nih.gov In fact, its efficacy against these strains was reported to be higher than that of the standard drugs isoniazid (B1672263) and pyrazinamide. nih.gov

For comparative purposes, the parent compound, N-(2-phenylethyl)quinoline-2-carboxamide, also demonstrated significant activity, particularly against M. tuberculosis, where it was more potent than the aforementioned standards. nih.gov This highlights the importance of the quinoline-2-carboxamide scaffold as a pharmacophore for antimycobacterial agents.

The table below summarizes the antimycobacterial activity of the pyrrolidine derivative in comparison to the parent N-phenethyl compound against specific mycobacterial strains.

| Compound | Target Organism | Activity Compared to Standards (Isoniazid/Pyrazinamide) |

| 2-(pyrrolidin-1-ylcarbonyl)quinoline | Mycobacterium kansasii | Higher |

| 2-(pyrrolidin-1-ylcarbonyl)quinoline | Mycobacterium avium subsp. paratuberculosis | Higher |

| N-(2-phenylethyl)quinoline-2-carboxamide | Mycobacterium tuberculosis | Higher |

Physicochemical Property Modulation and SAR Implications

The physicochemical properties of drug candidates, such as lipophilicity, play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The modulation of these properties is a key strategy in drug design and lead optimization. In the context of this compound derivatives, understanding the impact of structural modifications on physicochemical parameters is essential for interpreting their SAR.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to cross biological membranes. The study that investigated the antimycobacterial activity of quinoline-2-carboxamides also included the calculation of log P values for the synthesized compounds. nih.gov

The calculated log P for N-(2-phenylethyl)quinoline-2-carboxamide was found to be 4.10, indicating a significant degree of lipophilicity. nih.gov In contrast, the introduction of the pyrrolidine moiety in 2-(pyrrolidin-1-ylcarbonyl)quinoline resulted in a notable decrease in lipophilicity, with a calculated log P value of 1.15. nih.gov This substantial reduction in log P demonstrates how the replacement of the phenethyl group with a cyclic amine can significantly alter the molecule's polarity.

The SAR implications of this modulation are noteworthy. Despite the significant difference in lipophilicity, both compounds exhibited potent antimycobacterial activity, albeit against different species. This suggests that a broad range of lipophilicity may be tolerated within this class of compounds for retaining antimycobacterial efficacy. However, the optimal lipophilicity may be dependent on the specific mycobacterial target and its cellular envelope characteristics. The lower lipophilicity of the pyrrolidine derivative could potentially translate to improved aqueous solubility, a desirable property for drug development, although this was not explicitly detailed in the study. nih.gov

The relationship between the structural modifications, the resulting physicochemical properties, and the observed biological activity underscores the complex interplay that governs the SAR of these quinoline-2-carboxamide derivatives.

| Compound | Calculated log P |

| N-(2-phenylethyl)quinoline-2-carboxamide | 4.10 |

| 2-(pyrrolidin-1-ylcarbonyl)quinoline | 1.15 |

Computational Chemistry and Molecular Modeling Approaches

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design and optimize ligands. This approach is fundamental when the target structure is known, allowing for the rational design of molecules with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating key binding interactions and rationalizing the structure-activity relationships (SAR) of compounds. For the quinoline (B57606) carboxamide class, docking studies have been pivotal in identifying crucial interactions with various therapeutic targets.

For instance, in the design of Forkhead Box M1 (FOXM1) inhibitors, molecular docking was used to analyze the binding of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.gov The simulations revealed that residues Val296 and Leu289 play a key role in the binding within the FOXM1 DNA-binding site. nih.gov Similarly, induced-fit docking (IFD) studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the phosphatidylinositol 3-kinase (PI3Kα) target showed that these compounds occupy the binding site and engage with key residues. mdpi.com

Docking studies on quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have also shown good binding energies, with interactions involving key residues like MET-793. sci-hub.se The functional groups, such as the amine and ketone, were observed to form hydrogen bonds with amino acid residues in the target's active site. sci-hub.se These studies collectively demonstrate the power of molecular docking to predict and understand the molecular basis of a ligand's activity, providing a roadmap for designing more potent analogs.

Table 1: Examples of Molecular Docking Studies on Quinoline Carboxamide Analogs

| Compound Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 | Val296, Leu289 | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | mdpi.com |

| Quinoline-2-carboxamide based chalcones | EGFR (PDB ID: 1M17) | MET-793 | sci-hub.se |

| 2-Phenyl quinoline-4-carboxamide derivatives | Various proteins | Not specified | researchgate.net |

Pharmacophore Modeling for Active Ligand Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to be active at a specific biological target. This model serves as a 3D query for virtual screening of compound libraries to find new molecules with potential activity.

For compounds related to the quinoline carboxamide scaffold, pharmacophore modeling has been successfully applied. In a study of 4-phenylquinazoline-2-carboxamide (B1254932) derivatives as translocator protein (TSPO) ligands, a pharmacophore model was developed to better understand the structure-activity relationship data. nih.gov In another example, a pharmacophore model was generated for N-arylsulfonyl-indole-2-carboxamide derivatives, which are inhibitors of fructose-1,6-bisphosphatase (FBPase). nih.gov This model was subsequently used for virtual screening to identify novel hit compounds. nih.gov For nitrogen heterocycles targeting human N-Myristoyltransferase (Hs-NMT), pharmacophore modeling provided additional insights into the necessary features for inhibition. nih.gov This approach is particularly valuable in ligand-based design but also complements structure-based methods by highlighting the key features responsible for binding.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies.

MD simulations have been employed to study the stability of complexes involving quinoline carboxamide analogs. For example, a study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors used MD simulations to confirm that the screened compounds could bind stably to the target, comparable to the native ligand under dynamic conditions. nih.gov Such simulations are crucial for validating docking results and ensuring that the designed ligand forms a stable and lasting interaction with its target, which is a prerequisite for therapeutic efficacy. General studies on the application of MD simulations in drug discovery highlight their role in understanding the dynamic nature of protein-ligand interactions, which cannot be captured by static models like docking. nih.govmdpi.com

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active at the target to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as molecular descriptors (e.g., steric, electronic, hydrophobic). The goal is to develop a mathematical model that can predict the activity of new compounds.

For quinoline derivatives, 3D-QSAR models have been established to understand their anti-gastric cancer activities. nih.gov Using Comparative Molecular Field Analysis (CoMFA), a study correlated the 3D structures of 33 quinoline compounds with their biological activity, finding that both steric and electrostatic fields were significant contributors. nih.gov The resulting model showed good statistical robustness (R²train = 0.931, Q²cv = 0.625, R²test = 0.875), enabling the design of new, more potent compounds. nih.gov

Similarly, a 3D-QSAR study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors also yielded models with high predictive ability (CoMFA: q² = 0.709, R² = 0.979; CoMSIA: q² = 0.716, R² = 0.978). nih.gov The contour maps generated from these models provided valuable insights into the structural requirements for enhancing inhibitory activity. nih.gov QSAR models have also been developed for nitrogen heterocycles as inhibitors of Hs-NMT, further demonstrating the utility of this approach for optimizing lead compounds within this chemical class. nih.gov

Table 2: Statistical Parameters of Representative 3D-QSAR Models for Quinoline Analogs

| Compound Series | QSAR Method | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² (r²_pre) | Reference |

|---|---|---|---|---|---|

| Quinoline Derivatives (anti-gastric cancer) | CoMFA | 0.625 | 0.931 | 0.875 | nih.gov |

| N-arylsulfonyl-indole-2-carboxamides (FBPase inhibitors) | CoMFA | 0.709 | 0.979 | 0.932 | nih.gov |

Ligand Efficiency and Druggability Assessment

Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a hit or lead compound by normalizing its potency for its size. These metrics help in selecting compounds that are more likely to be developed into successful drugs by balancing potency with desirable physicochemical properties.

Ligand efficiency is calculated as the binding energy per non-hydrogen atom of the ligand. wikipedia.org It can be expressed using the equation: LE = 1.4(−log IC50)/N, where N is the number of heavy atoms. wikipedia.org A higher LE value is generally desirable, as it indicates that the compound achieves its potency efficiently with a smaller molecular size.

Other important metrics include:

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity (pIC50 - logP). An ideal LLE for a drug candidate is typically in the range of 5-7 or greater. core.ac.uk

Binding Efficiency Index (BEI): This index relates potency to molecular weight (pKi / MW in kDa). wikipedia.org

Surface-Binding Efficiency Index (SEI): This relates potency to the polar surface area (pKi / (PSA/100 Ų)). wikipedia.org

These metrics are crucial during the hit-to-lead optimization phase to guide the selection of compounds with a good balance of properties, avoiding issues like excessive molecular weight or lipophilicity, which can lead to poor pharmacokinetic profiles. rgdscience.combiorxiv.org While specific ligand efficiency values for N-phenethylquinoline-2-carboxamide are not publicly documented, these assessment tools are standard in the evaluation of its potential as a drug candidate.

Table 3: Key Ligand Efficiency Metrics

| Metric | Formula | Description | Ideal Range/Goal | Reference |

|---|---|---|---|---|

| Ligand Efficiency (LE) | 1.4(−log IC50) / N | Measures binding energy per heavy atom. | > 0.3 | wikipedia.orgrgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Balances potency and lipophilicity. | 5 - 7 | core.ac.uk |

Virtual Screening and In Silico Hit Identification

Virtual screening involves the computational assessment of large compound libraries to identify molecules that are likely to bind to a biological target. This process prioritizes a smaller, more manageable number of candidates for experimental testing.

The search for novel bioactive compounds often begins with high-throughput virtual screening (HTVS) of extensive chemical databases. For a scaffold like this compound, this process typically involves structure-based virtual screening, where computational docking is used to predict the binding affinity of molecules to a specific protein target.

The general workflow is a hierarchical filtering process designed to reduce a large initial library to a few high-quality hits. This multi-step approach ensures a balance between computational speed and accuracy.

Screening Protocol:

Target and Library Preparation: A high-resolution 3D structure of the target protein is prepared. Large compound databases (e.g., ZINC, Enamine REAL, or internal corporate libraries) containing millions of molecules are curated. For quinoline-based scaffolds, specialized libraries of known antiviral or kinase inhibitor compounds may also be used. nih.govnih.gov

Initial Docking (High-Throughput): A rapid docking algorithm is used to place each molecule from the library into the target's binding site and assign a score based on predicted binding energy or fit. This initial pass quickly eliminates molecules that are unlikely to bind.

Refined Docking and Scoring: The top-scoring candidates from the initial screen undergo more rigorous and computationally expensive docking using more advanced algorithms and scoring functions. This step provides a more accurate prediction of the binding mode and affinity. sci-hub.se

Post-Docking Analysis: Hits are further filtered based on various criteria, such as the formation of key hydrogen bonds, favorable hydrophobic interactions, and comparison to known reference ligands (pharmacophore matching). sci-hub.se Molecular dynamics (MD) simulations and binding free energy calculations (like MM-PBSA) can be employed on the top-ranked compounds to assess the stability of the predicted binding pose over time. nih.govnih.gov

Hit Selection: After a final visual inspection and analysis of the predicted interactions, a diverse set of compounds is selected for acquisition and experimental validation. sci-hub.se

The following table illustrates a typical virtual screening funnel for identifying novel inhibitors.

| Screening Stage | Description | Number of Compounds | Computational Method |

|---|---|---|---|

| Library Acquisition | Initial collection of purchasable or synthesizable virtual compounds. | >1,000,000 | Database Curation |

| Initial Docking | Fast, rigid-receptor docking to filter for basic shape and chemical complementarity. | ~100,000 | High-Throughput Virtual Screening (e.g., Glide HTVS) |

| Refined Docking | More accurate, flexible-ligand docking on the top subset of initial hits. | ~1,000 - 5,000 | Standard/Extra Precision Docking (e.g., Glide SP/XP) |

| Advanced Analysis | Binding free energy calculations and stability assessment for the highest-ranked poses. | ~50 - 100 | MM-PBSA/GBSA, Molecular Dynamics Simulations |

| Final Selection | Visual inspection of binding modes and selection of diverse chemical scaffolds for testing. | ~10 - 20 | Expert Analysis |

Fragment-Based Drug Discovery (FBDD) offers an alternative to HTVS. Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds known as "fragments" (typically <300 Da). mdpi.com These fragments bind with low affinity but do so very efficiently, making them excellent starting points for building more potent leads. nih.gov

Virtual fragment screening has successfully identified novel quinoline scaffolds. For instance, a fragment-based approach identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.govox.ac.uk The process began by docking a library of fragments to identify a core quinoline scaffold that could be advantageously accommodated in the target's binding pocket. nih.govresearchgate.net

Once a fragment hit is identified and its binding mode is confirmed (ideally via X-ray crystallography or NMR), it can be optimized into a lead compound through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups that make additional favorable interactions with the protein, thereby increasing affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites in the protein are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates the key binding features of both original hits. youtube.comresearchoutreach.org

A recently introduced paradigm, Fragment-Informed Structure-Activity Relationship (FI-SAR), involves the strategic coupling of known fragments to versatile scaffolds like quinoline to accelerate the discovery of potent inhibitors. nih.gov This approach leverages the known binding characteristics of the fragments to rationally construct more complex and active molecules.

The table below contrasts the general properties of molecules at different stages of the discovery process.

| Property | Fragments | HTS Hits | Drugs |

|---|---|---|---|

| Molecular Weight (Da) | 100 - 300 | 300 - 500 | < 500 |

| Affinity (Kd) | mM to high µM | Low µM to nM | nM to pM |

| Ligand Efficiency (LE) | High (> 0.3) | Variable | High (> 0.3) |

| Chemical Complexity | Low | High | Optimized |

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming computational drug design by enabling rapid and accurate predictions of molecular properties, thereby guiding the optimization of scaffolds like this compound. These technologies excel at identifying complex patterns within large datasets of chemical structures and biological activities.

A typical ML-driven optimization cycle involves several steps:

Data Collection: A dataset is assembled containing quinoline derivatives and their measured biological activities (e.g., IC₅₀ values) against a specific target.

Molecular Descriptors: Each molecule is converted into a series of numerical features, or descriptors, that encode its structural and physicochemical properties.

Model Training: An ML model, such as a random forest or artificial neural network, is trained on this dataset to learn the relationship between the molecular descriptors and biological activity. nih.gov

Predictive Modeling: The trained model is then used to predict the activity of new, virtual compounds before they are synthesized. This allows chemists to prioritize the most promising candidates.

Generative Design: More advanced AI, such as generative models, can design entirely new molecules. For example, a topology-constrained molecular generative model was used to discover a novel series of quinoline-based inhibitors for the SARS-CoV-2 papain-like protease. biorxiv.org These models can be constrained to generate molecules that retain a core scaffold, like quinoline-2-carboxamide, while exploring novel substitutions to optimize activity and other properties.

Studies on related structures like quinolinesulfonamides have demonstrated that ML models can achieve a high correlation between predicted and true values for properties relevant to drug activity. nih.gov These models can also analyze which molecular fragments or substituent positions are most influential, providing chemists with clear, actionable insights for optimization. nih.gov

The following table outlines the workflow for using machine learning in lead optimization.

| Step | Description | Key Technologies |

|---|---|---|

| 1. Define Objective | Specify the target property to optimize (e.g., increase potency, reduce toxicity). | Project Goals |

| 2. Curate Data | Collect and clean a dataset of molecules with known activity/property data. | ChEMBL, PubChem, Internal Databases |

| 3. Train Model | Train an ML algorithm to correlate molecular structures with the target property. | Random Forest, Gradient Boosting, Neural Networks, QSAR |

| 4. Generate Candidates | Create a virtual library of new candidate molecules based on the lead scaffold. | Enumeration, Generative Models (e.g., GANs, VAEs) |

| 5. Predict & Prioritize | Use the trained model to predict the properties of the new candidates and rank them. | Predictive Modeling |

| 6. Synthesize & Test | Synthesize the top-ranked compounds and perform experimental validation. | Medicinal Chemistry, Biological Assays |

| 7. Iterate | Add new experimental data to the dataset and retrain the model to improve its accuracy. | Active Learning Cycle |

Drug Discovery and Preclinical Development Strategies

Hit Identification and Validation Processes

The initial phase of drug discovery for a compound like N-phenethylquinoline-2-carboxamide would involve screening large libraries of chemicals to identify "hits"—compounds that show desired biological activity. Various screening methodologies could be employed to this end.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large and diverse chemical libraries against a specific biological target. nih.gov In the context of this compound, an HTS campaign would be designed to identify molecules within a library that exhibit a desired effect, such as the inhibition of a particular enzyme or the modulation of a receptor.

A typical HTS process for a target related to quinoline (B57606) carboxamides might involve:

Assay Development: Creating a robust and miniaturized assay suitable for automation. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a specific cellular response.

Library Screening: Screening a large compound library, which could contain hundreds of thousands to millions of diverse molecules.

Hit Identification: Identifying compounds that produce a response above a certain threshold.

For instance, a diversity-based high-throughput virtual screening (D-HTVS) could be used to screen a virtual library of compounds against a biological target, followed by in vitro validation of the top-scoring hits. nih.gov

Table 1: Illustrative High-Throughput Screening (HTS) Campaign for a Hypothetical Target

| Compound ID | Target Inhibition (%) | Confirmation Screen (%) | Notes |

| QC-001 | 85 | 82 | Initial hit from primary screen |

| QC-002 | 45 | 48 | Moderate activity |

| QC-003 | 92 | 90 | Potent initial hit |

| ... | ... | ... | ... |

| This compound | 88 | 86 | Identified as a potent hit |

This table is for illustrative purposes and does not represent actual experimental data.

Fragment Screening Techniques

Fragment-based drug discovery (FBDD) is an alternative approach to HTS that involves screening smaller, low-molecular-weight compounds ("fragments") for weak binding to the target. nih.gov These fragments, if they bind, can serve as starting points for building more potent and selective lead compounds.

Key aspects of fragment screening include:

High-sensitivity biophysical techniques: Methods such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or native mass spectrometry (nMS) are used to detect the weak interactions between fragments and the target protein. nih.gov

Fragment-to-lead evolution: Once a fragment hit is identified, medicinal chemists use structure-guided methods to grow the fragment into a more potent, drug-like molecule.

Table 2: Example of Fragment Screening Hits and Their Properties

| Fragment ID | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency |

| Frag-A | 150 | 500 | 0.35 |

| Frag-B | 180 | 200 | 0.42 |

| Frag-C | 165 | >1000 | - |

This table illustrates the type of data generated in a fragment screening campaign. Ligand efficiency is a measure of the binding energy per heavy atom.

Affinity-Based Screening Methods

Affinity-based screening methods are designed to specifically detect the binding of compounds to a target protein. These techniques are particularly useful for identifying compounds that bind with high affinity and specificity. Examples include:

Affinity chromatography: The target protein is immobilized on a solid support, and a library of compounds is passed over it. Compounds that bind to the protein are retained and can be subsequently eluted and identified.

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. It can provide real-time data on binding kinetics (association and dissociation rates).

These methods are crucial for validating hits from primary screens and for prioritizing compounds for further development.

Phenotypic Screening Methodologies

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without a priori knowledge of the drug's molecular target. nih.govnih.gov This approach is advantageous for discovering drugs with novel mechanisms of action. nih.gov

For a compound class like quinoline carboxamides, a phenotypic screen might involve:

Disease-relevant cell models: Using patient-derived cells or engineered cell lines that mimic a particular disease state. nih.gov

High-content imaging: Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other cellular phenotypes.

A phenotypic screen could identify this compound as a hit if it, for example, induces apoptosis in cancer cells or reduces inflammation in an immune cell assay.

Orthogonal Assay Validation for Hit Confirmation

Once initial "hits" are identified from a primary screen, it is crucial to confirm their activity using one or more independent, or "orthogonal," assays. This process helps to eliminate false positives that may arise from assay artifacts or non-specific compound activity.

Orthogonal assays should ideally employ different detection technologies or biological principles to measure the same endpoint. For example, if a primary HTS identified a compound as an enzyme inhibitor using a fluorescence-based assay, an orthogonal validation might involve a label-free method like isothermal titration calorimetry (ITC) or a direct measurement of substrate conversion by mass spectrometry.

Lead Optimization Strategies

Following hit identification and validation, the most promising compounds, now termed "leads," undergo a process of lead optimization. The goal is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound to make it suitable for clinical development. nih.govnih.gov

For a lead compound like this compound, lead optimization would likely focus on systematic modifications of its chemical structure to understand the structure-activity relationship (SAR). nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies involve synthesizing and testing a series of analogs of the lead compound to determine how different chemical modifications affect its biological activity. For this compound, chemists might explore modifications at several positions:

The quinoline ring: Introducing substituents to alter electronic properties or to probe for additional binding interactions.

The phenethyl group: Varying the substituents on the phenyl ring or altering the length of the ethyl linker.

The carboxamide linkage: Exploring isosteric replacements to improve metabolic stability or other properties.

For example, studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their biological activity. nih.govmdpi.comresearchgate.net

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | Modification | Target IC50 (nM) | Cell-based Potency (µM) |

| Lead-001 | This compound | 50 | 1.2 |

| Analog-1A | 4-fluoro on phenethyl | 25 | 0.8 |

| Analog-1B | 4-methoxy on phenethyl | 150 | 5.4 |

| Analog-2A | 6-chloro on quinoline | 40 | 1.0 |

| Analog-2B | 6-methyl on quinoline | 80 | 2.5 |

This table is a hypothetical representation of SAR data, illustrating how systematic chemical modifications can influence biological activity.

Through iterative cycles of chemical synthesis and biological testing, the lead optimization process aims to produce a drug candidate with an optimal balance of potency, selectivity, and drug-like properties, ready for formal preclinical and then clinical evaluation.

Chemical Modification for Potency Enhancement

The this compound scaffold serves as a versatile template for chemical modifications aimed at enhancing biological potency. Structure-activity relationship (SAR) studies on this and closely related quinoline carboxamides have revealed several key areas where modifications can lead to significant improvements in activity against various biological targets.

One of the primary strategies involves substitution on the quinoline ring system. For instance, in the development of ligands for the translocator protein (TSPO), a series of iodinated quinoline-2-carboxamides were synthesized. This strategic iodination, guided by the need for a SPECT imaging agent, led to new analogues with altered binding affinities rsc.org. Similarly, studies on other quinoline-2-carboxamides have shown that introducing substituents at the 8-position can dramatically influence inhibitory activity against different isoforms of carbonic anhydrase (CA) nih.gov. For example, compound 5h from a synthesized series, an 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, demonstrated low nanomolar inhibition of human carbonic anhydrase I and II (hCA I and hCA II) nih.gov.

Another effective approach is the modification of the N-substituent, which in the parent compound is a phenethyl group. Research on 4-quinolinone-2-carboxamides as calpain inhibitors found that a derivative featuring a 4-methoxyphenethyl amide at the P1' region was among the most potent compounds synthesized, with an IC50 value of 0.73 µM nih.gov. This highlights the importance of the phenethyl moiety and suggests that substitutions on its phenyl ring could be a fruitful avenue for potency enhancement. This is further supported by research on quinoline-6-carboxamide (B1312354) derivatives, where substitutions on a terminal phenyl ring with groups like -OCF3, -CF3, and -CH3 improved inhibitory potency against the P2X7 receptor nih.gov.

Furthermore, creating hybrid molecules by appending other pharmacologically active moieties to the quinoline-2-carboxamide (B1208818) core represents a more profound modification. For example, novel quinoline-2-carboxamide-based chalcone (B49325) derivatives have been synthesized and evaluated as potential EGFR inhibitors sci-hub.se. This strategy aims to combine the binding features of both pharmacophores to achieve synergistic or enhanced potency.

| Modification Strategy | Scaffold | Target | Key Finding | Reference |

| Ring Substitution | Iodinated quinoline-2-carboxamides | Translocator Protein (TSPO) | Introduction of iodine atoms led to the design of new analogues with high affinity. | rsc.org |

| Ring Substitution | 8-substituted quinoline-2-carboxamides | Carbonic Anhydrase (CA) | Substituents at the C-8 position modulated inhibitory activity, with one compound showing a KI of 33.0 nM against hCA II. | nih.gov |

| N-substituent Modification | 4-quinolinone 2-carboxamide (B11827560) | µ-Calpain | A 4-methoxyphenethyl amide derivative was among the most potent inhibitors (IC50 = 0.73 µM). | nih.gov |

| Hybridization | Quinoline-2-carboxamide chalcones | Epidermal Growth Factor Receptor (EGFR) | Docking studies showed that hybrid molecules could achieve good binding energy toward the target. | sci-hub.se |

Strategies for Improving Target Selectivity

Achieving target selectivity is a critical objective in drug discovery to minimize off-target effects. For the this compound scaffold, several rational design strategies can be employed to improve selectivity for a desired biological target over other related or unrelated proteins nih.gov.

One of the most effective strategies is to exploit subtle differences in the topology and amino acid composition of the binding sites between the intended target and its homologs. For example, research on 8-substituted quinoline-2-carboxamides as carbonic anhydrase (CA) inhibitors demonstrated significant differences in potency against various CA isoforms. While compound 5h was a potent inhibitor of hCA I and hCA II (KI values of 61.9 nM and 33.0 nM, respectively), it was substantially less active against hCA IV (KI = 657.2 nM) and hCA IX nih.gov. This inherent selectivity can be further refined by designing modifications that introduce interactions with non-conserved residues present only in the target of interest, or by creating steric clashes with residues in off-target proteins nih.gov.

Another approach involves targeting allosteric sites, which are often less conserved than the primary (orthosteric) binding pocket. Studies on related quinoline derivatives have shown that while one part of the molecule, such as the thienoquinoline moiety, occupies the ATP-binding site of a receptor, another appended part, like a chalcone, can be located in an allosteric pocket nih.gov. Designing molecules that bridge both an orthosteric and a nearby allosteric site can lead to high levels of selectivity.

Modulating the physicochemical properties of the compound is also a viable strategy. The selectivity of a ligand can be influenced by its charge, flexibility, and hydration profile. For instance, the charge state of a functional group on the molecule might be optimized for the electrostatic environment of the target's active site but be unfavorable for the environment of an off-target nih.gov. In the development of iodinated quinoline-2-carboxamides for TSPO, the physicochemical properties of the compounds were a key consideration in directing the design of new, more selective analogues rsc.org.

| Selectivity Strategy | Principle | Example Application for Quinoline Carboxamides | Reference |

| Exploiting Binding Site Differences | Shape & Electrostatic Complementarity | Designing substitutions that interact with non-conserved residues in a target enzyme isoform (e.g., hCA II) but not in a related off-target isoform (e.g., hCA IV). | nih.govnih.gov |

| Allosteric Targeting | Binding to Unique, Less Conserved Pockets | Developing hybrid molecules where one part binds the primary site and another extends into a unique allosteric region of the target protein. | nih.gov |

| Structural & Protein Flexibility | Inducing or Binding to Specific Conformations | Creating ligands that stabilize a specific conformation of the target protein that is not readily adopted by off-targets. | nih.gov |

| Physicochemical Tuning | Optimizing Hydrophobicity & Charge | Modifying lipophilicity and charge distribution to favor binding to the target's microenvironment while disfavoring interactions with off-targets. | rsc.org |

Optimization of Drug-like Properties (e.g., solubility, metabolic stability, cellular permeability)

The transformation of a potent hit compound into a viable drug candidate requires rigorous optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. For quinoline carboxamides, including the N-phenethyl derivative, key challenges often involve improving aqueous solubility, enhancing metabolic stability, and ensuring adequate cellular permeability.

A common issue with aromatic scaffolds like quinoline is poor aqueous solubility. A successful strategy to address this is the introduction of polar functional groups. However, a more fundamental observation is that the conversion of a quinoline carboxylic acid to a carboxamide itself can improve properties like stability, solubility, and membrane permeability researchgate.net. This is crucial for inhibiting extracellular enzymes and for ensuring the molecule can cross cellular membranes to reach intracellular targets researchgate.net.

Metabolic stability, often assessed by hepatic microsomal intrinsic clearance (Cli), is another critical parameter. A medicinal chemistry program focused on quinoline-4-carboxamides identified an initial hit with good in vitro potency but high microsomal clearance, indicating poor metabolic stability acs.org. The optimization process involved systematic chemical modifications to block sites of metabolic attack, eventually leading to compounds with significantly improved stability and oral bioavailability acs.org.

Lipophilicity, often expressed as log P, is a key physicochemical property that influences solubility, permeability, and plasma protein binding. It must be carefully balanced. For a series of quinoline-2-carboxamides, log P values were calculated computationally to guide the design process, with values for the series ranging from 1.15 to 6.98 nih.gov. Similarly, in the development of TSPO ligands, the physicochemical properties, including lipophilicity, were determined by HPLC and used to direct the design of new analogues rsc.org.

| Property | Optimization Strategy | Example from Quinoline Carboxamides | Reference |

| Solubility | Conversion of acid to amide | Converting a quinoline carboxylic acid to a carboxamide improves aqueous solubility and stability. | researchgate.net |

| Metabolic Stability | Block metabolic "hot spots" | A quinoline-4-carboxamide hit with high mouse liver microsomal clearance was optimized to a lead with significantly lower clearance. | acs.org |

| Permeability | Balance lipophilicity (log P) | The log P of quinoline-2-carboxamides was calculated and considered during design to balance permeability with other properties. | nih.gov |

| Permeability | PAMPA Assay | The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to assess the permeability of quinoline-4-carboxamide analogues. | acs.org |

Fragment-to-Lead Expansion (Growing, Linking, Merging)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds. It relies on screening low molecular weight compounds ("fragments") and then optimizing these hits into more potent leads through rational, structure-guided design nih.gov. The this compound structure can be conceptually deconstructed to illustrate how it could be derived using FBDD strategies like fragment growing and linking.

Fragment Growing: This strategy involves starting with a small fragment that binds to the target protein and then extending its structure to engage with adjacent pockets, thereby increasing affinity and potency. In a hypothetical scenario for this compound, a fragment screen might identify quinoline-2-carboxamide as a low-affinity hit. If structural data (e.g., from X-ray crystallography) reveals an adjacent hydrophobic pocket near the amide nitrogen, a medicinal chemist could "grow" the fragment by synthesizing a library of derivatives with different N-substituents. The addition of the phenethyl group would be a logical step to occupy this hydrophobic pocket, leading to the final, more potent compound nih.govacs.org.

Fragment Linking or Merging: These related strategies involve combining two or more different fragments that bind to separate, but nearby, sites on the target. For this compound, one could imagine a scenario where a screen identifies a quinoline-containing fragment binding in one sub-pocket and a separate phenethylamine (B48288) fragment binding in an adjacent one. The two fragments would then be joined together with an appropriate linker—in this case, an amide bond—to create a single, high-affinity molecule that spans both binding sites nih.gov. Merging is similar but often involves combining features of overlapping fragments that share a common core.

These FBDD approaches are highly efficient, as they explore chemical space more effectively than traditional high-throughput screening and often yield leads with better physicochemical properties nih.gov.

| F2L Strategy | Description | Hypothetical Application to this compound |

| Fragment Growing | A single fragment hit is elaborated with additional chemical functionality to make new interactions with the target. | Start with a quinoline-2-carboxylic acid fragment. Grow it by adding the phenethylamine moiety via an amide bond to occupy an adjacent hydrophobic pocket. |

| Fragment Linking | Two or more fragments binding in adjacent pockets are connected by a chemical linker. | Identify a quinoline fragment and a phenethylamine fragment binding in neighboring sites. Link them with an amide bond to create the final molecule. |

| Fragment Merging | Features from multiple, often overlapping, fragment hits are combined into a single new molecule. | Combine the quinoline core from one hit with the N-phenethyl decoration from another hit that shares the same core. |

Preclinical Candidate Selection and Development

Strategic Considerations for Advancing Lead Compounds towards Preclinical Milestones

A primary consideration is the demonstration of robust in vivo efficacy in a relevant disease model. For a series of quinoline-4-carboxamides developed as antimalarials, lead compounds were advanced only after they showed excellent oral efficacy in a P. berghei malaria mouse model, with some achieving a 99% reduction in parasitemia at low doses acs.org. This proof-of-concept in an animal model is essential to justify the significant investment required for preclinical development.

The pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound must be well understood and favorable. This includes having adequate oral bioavailability, a suitable half-life, and metabolic stability acs.org. A compound with high potency in an enzymatic assay but poor stability or bioavailability is unlikely to succeed. The antimalarial quinoline-4-carboxamide 2 (DDD107498) was progressed to preclinical development because it coupled potent, multistage antimalarial activity with favorable DMPK properties and a long half-life in animal studies acs.orgdundee.ac.uk.

Furthermore, the lead compound should ideally possess a novel mechanism of action, especially in therapeutic areas with significant drug resistance. The aforementioned antimalarial candidate was particularly attractive because it was found to inhibit translation elongation factor 2 (PfEF2), a novel target for antimalarial drugs, making it active against parasites resistant to current therapies acs.org. Similarly, a study on this compound and its analogues noted their activity against M. tuberculosis was higher than that of standard drugs like isoniazid (B1672263), suggesting a potential advantage nih.govmdpi.com.

Finally, a scalable and cost-effective chemical synthesis route must be envisioned. The ability to produce the large quantities of the compound required for preclinical and clinical studies is a practical but crucial consideration.

Integrated Computational and Experimental Studies in Preclinical Drug Development

Modern preclinical drug development relies on a tightly integrated cycle of computational (in silico) and experimental studies to accelerate timelines and improve the probability of success. This iterative design-synthesize-test approach is highly applicable to the optimization of quinoline carboxamide scaffolds.

Computational chemistry plays a vital role in the early stages. Molecular docking studies are frequently used to predict how novel analogues might bind to a target protein, helping to prioritize which compounds to synthesize. For example, in-silico docking was used to evaluate how novel quinoline-2-carboxamide-based chalcone derivatives might bind to the EGFR receptor, with the results showing good binding energy and guiding the synthetic effort sci-hub.se. Similarly, computational modeling helped predict ligand-receptor interactions for a series of quinoline-carboxamide P2X7R antagonists nih.gov. Computational tools are also used to predict ADME properties like lipophilicity (log P) and solubility, allowing for the early deselection of compounds with a high likelihood of failure nih.gov.

These computational predictions must be validated through experimental work. The prioritized compounds are then synthesized, often through established chemical routes such as the condensation of a quinoline-2-carbonyl chloride with an appropriate amine nih.govmdpi.com. Following synthesis and characterization, the compounds undergo a battery of experimental assays to determine their actual biological activity (e.g., IC50 values against the target), selectivity, and drug-like properties (e.g., microsomal stability, solubility, permeability assays) nih.govacs.org.

The results from these experimental assays are then fed back to the computational chemists. This new data is used to refine the molecular models, leading to a better understanding of the structure-activity relationships. This improved understanding then informs the design of the next generation of compounds, creating a continuous loop of optimization that efficiently drives a program from a lead series to a preclinical candidate rsc.orgacs.org.

Future Research Directions for N Phenethylquinoline 2 Carboxamide

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

Research has identified N-phenethylquinoline-2-carboxamide as a promising antimycobacterial agent, showing higher activity against Mycobacterium tuberculosis than standards like isoniazid (B1672263). nih.gov However, the broader therapeutic potential of the quinoline-2-carboxamide (B1208818) scaffold remains an active area of exploration. The versatility of this chemical class suggests that this compound and its derivatives could be repurposed or optimized for a variety of diseases.

Future research should focus on screening this compound against a wider array of biological targets. For instance, other quinoline (B57606) carboxamide derivatives have shown potent activity in different therapeutic areas. A quinoline-4-carboxamide, DDD107498, was found to have a novel antimalarial mechanism of action by inhibiting translation elongation factor 2 (PfEF2). nih.govnih.gov Other derivatives have been investigated as:

Anticancer agents , targeting protein kinases like Pim-1 or the Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.net

Carbonic anhydrase inhibitors , with some 8-substituted quinoline-2-carboxamides showing low nanomolar inhibition of specific human carbonic anhydrase (hCA) isoforms. nih.gov

P2X7R antagonists , which have potential applications in cancer therapy and other pathological conditions marked by inflammation. nih.gov

Systematic screening of this compound against panels of kinases, proteases, and receptors could uncover previously unknown biological activities. Identifying new molecular targets would open up avenues for development in oncology, neurodegenerative disorders, and inflammatory conditions. nih.govmdpi.com

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of this compound and related compounds has been achieved through established chemical reactions. A common method involves the condensation of quinoline-2-carbonyl chloride with a selected amine, in this case, 2-phenylethanamine. nih.gov To prepare the acid chloride, mild conditions using oxalyl chloride are often preferred to prevent unwanted chlorination of the quinoline ring. nih.gov

However, future research will benefit from the development of more advanced and efficient synthetic routes. Modern synthetic chemistry offers several powerful techniques that could be applied:

Palladium-Catalyzed Aminocarbonylation : This method can be used on iodoquinolines in the presence of amine nucleophiles and carbon monoxide to produce quinoline carboxamides, offering an alternative route that can be tuned to favor amide or ketoamide formation. researchgate.net

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields for the preparation of quinoline carboxanilides and related structures. researchgate.net

Advanced Coupling Reagents : While traditional methods work, the use of modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole) can lead to cleaner reactions and higher yields, as demonstrated in the synthesis of other quinoline carboxamides. nih.govnih.gov

Flow Chemistry : For large-scale synthesis, converting batch reactions to continuous flow processes could offer better control over reaction parameters, improve safety, and increase throughput.

Furthermore, as more complex analogs are designed, the need for stereoselective synthesis will become critical, especially for derivatives with chiral centers. Developing synthetic methods that can control the three-dimensional arrangement of atoms is essential, as different stereoisomers can have vastly different biological activities and safety profiles.

Innovative Computational Approaches for Enhanced Compound Design and Prediction

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, computational methods can provide deep insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Future research can leverage several innovative computational strategies:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR modeling, using techniques like Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the three-dimensional structural features of quinoline derivatives with their biological activity. nih.gov Such models can identify which steric and electrostatic fields are crucial for potency, guiding the rational design of new compounds with enhanced properties. nih.gov

Molecular Docking and Dynamics : For identified biological targets, molecular docking can predict the preferred binding orientation and affinity of this compound and its analogs. sci-hub.searabjchem.org Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov

Machine Learning and Artificial Intelligence : Modern AI approaches can revolutionize compound design. Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps or to predict biological activities and ADME-Tox properties. nih.govresearchgate.net These models can screen vast virtual libraries of compounds far more quickly than physical experiments allow.

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on this compound or other active quinolines can be used to search for novel, structurally diverse compounds that fit the model and are likely to share the same mechanism of action. mdpi.com

By integrating these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with drug discovery. nih.govmdpi.com

Integration of Multi-Omics Data in Mechanism of Action Studies

To fully understand the biological effects of this compound, it is crucial to look beyond a single target and embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, unbiased view of how a compound perturbs cellular networks. researchgate.netquantori.com

Future mechanism-of-action studies should employ high-throughput multi-omics platforms. researchgate.net This approach involves treating cells with the compound and then measuring the global changes across thousands of genes, proteins, and metabolites. By integrating these datasets, researchers can:

Construct Comprehensive Cellular Response Maps : Identify all the pathways and processes that are significantly altered by the compound, not just the primary target. researchgate.net

Uncover Novel Mechanisms and Off-Target Effects : The data may reveal unexpected interactions or downstream consequences that could point to new therapeutic applications or potential toxicities. mdpi.com

Identify Biomarkers : Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to the drug, paving the way for personalized medicine. quantori.com

For example, combining transcriptomic and metabolomic data could reveal how the inhibition of a specific enzyme by a quinoline carboxamide affects metabolic pathways, potentially identifying vulnerabilities in cancer cells. quantori.com This data-driven approach allows for the de novo construction of a compound's mechanism of action and is a powerful tool for advancing preclinical candidates. researchgate.net

Strategies for Overcoming Translational Hurdles in Preclinical Research for Quinoline Carboxamides

A significant challenge in drug development is translating promising preclinical results into clinical success. mdpi.com Many quinoline-based compounds, despite showing high potency in vitro, fail during preclinical or clinical development due to poor pharmacokinetic properties, unforeseen toxicity, or lack of efficacy in vivo. nih.govmdpi.com

Strategies to overcome these translational hurdles for this compound and its analogs include:

Early-Stage ADMET Profiling : Integrating in silico and in vitro assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the design phase is crucial. nih.govnih.gov Computational tools can predict properties like oral bioavailability and potential for blood-brain barrier penetration, helping to weed out compounds with unfavorable profiles before significant resources are invested. researchgate.net

Structure-Property Relationship Optimization : Medicinal chemistry efforts must focus not only on potency but also on improving physicochemical properties. The development of the antimalarial quinoline-4-carboxamide DDD107498 involved extensive optimization to improve metabolic stability and reduce clearance, which was key to achieving in vivo efficacy. nih.gov

Prodrug and Advanced Delivery Approaches : For compounds with inherent limitations like poor solubility or limited tissue penetration, innovative formulation strategies are essential. mdpi.com Prodrugs, which mask a polar group to improve absorption before being cleaved to release the active drug in the body, are a viable strategy. mdpi.com Additionally, encapsulating the compound in delivery systems like nanoparticles or exosomes could enhance stability, improve penetration across biological barriers, and enable targeted delivery to the site of action. mdpi.com